molecular formula C11H13NO2 B1276584 (S)-2-Amino-5-phenylpent-4-enoic acid CAS No. 267650-37-3

(S)-2-Amino-5-phenylpent-4-enoic acid

Cat. No. B1276584
CAS RN: 267650-37-3
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-QBBOHKLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity with other substances, and stability) .

Scientific Research Applications

Enzyme Substrate in Biochemical Research

L-Styrylalanine can be used as a substrate for certain enzymes. For instance, it has been studied as a substrate for phenylalanine ammonia-lyase from Petroselinum crispum . This enzyme is involved in the deamination of L-phenylalanine to trans-cinnamic acid in the biosynthesis of phenylpropanoids.

Study of Mutations in Enzymes

L-Styrylalanine has been used in studies investigating the effects of mutations on enzyme activity. In one study, researchers mutated the active site of phenylalanine ammonia-lyase to see how it affected the enzyme’s ability to process L-Styrylalanine .

Proteomics Research

L-Styrylalanine is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .

Synthesis of Unnatural Amino Acids

L-Styrylalanine is considered a synthetically challenging unnatural amino acid. Its study could contribute to the development of new methods for synthesizing unnatural aromatic amino acids, which are important building blocks for therapeutic peptides and proteins .

Kinetic Resolution Studies

The compound has been used in kinetic resolution studies. These studies are important in understanding the behavior of chiral molecules, which is crucial in the field of drug development .

Molecular Modeling

L-Styrylalanine has been used in molecular modeling studies to understand enzyme-substrate interactions and to predict the effects of mutations on enzyme activity .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how the compound interacts with biological molecules to produce its effect .

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal .

properties

IUPAC Name

(E,2S)-2-amino-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-QBBOHKLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-phenylpent-4-enoic acid

Q & A

Q1: Why is there interest in modifying the enzyme phenylalanine ammonia-lyase (PcPAL) to produce L-Styrylalanine?

A1: L-Styrylalanine and its derivatives are considered challenging to synthesize using traditional chemical methods. [] The study investigates a biocatalytic approach using a modified enzyme, phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL), to produce these valuable compounds. By introducing a specific mutation (F137V) in the enzyme's active site, researchers aimed to accommodate the larger styrylalanine substrate and improve the enzyme's catalytic efficiency for L-styrylalanine synthesis. []

Q2: What were the limitations of the wild-type PcPAL in producing L-Styrylalanine, and how did the F137V mutation address these limitations?

A2: The wild-type PcPAL exhibited significantly lower catalytic efficiency (777-fold lower kcat/KM) for L-Styrylalanine compared to its natural substrate, L-Phenylalanine. [] Molecular modeling suggested that this reduced activity was due to steric hindrance between the bulky aromatic ring of L-Styrylalanine and the phenyl ring of phenylalanine residue 137 (F137) within the enzyme's active site. [] The F137V mutation replaced the bulky phenylalanine with a smaller valine residue, creating a more spacious active site. This change facilitated better accommodation of L-Styrylalanine and resulted in a mutant enzyme (F137V-PcPAL) with significantly improved catalytic efficiency for L-Styrylalanine synthesis. []

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